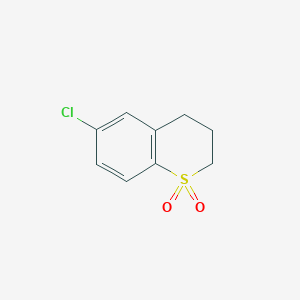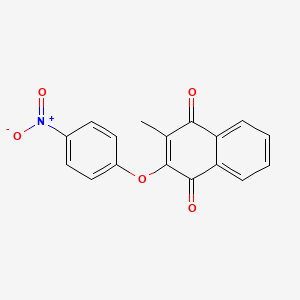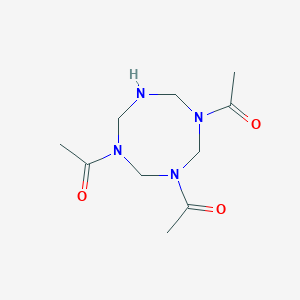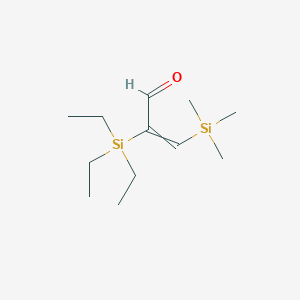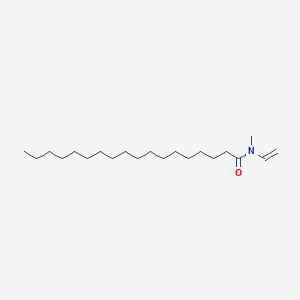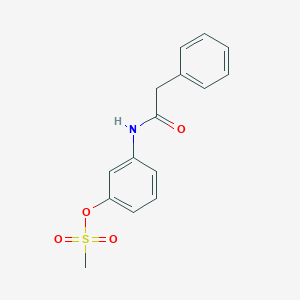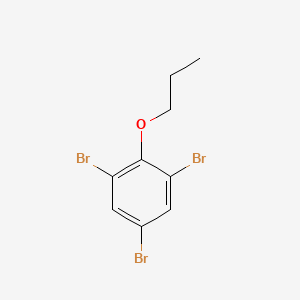![molecular formula C24H22N4S2 B14348917 6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine CAS No. 90719-71-4](/img/structure/B14348917.png)
6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2’-bipyridine is a complex organic compound that features a bipyridine core with two pyridin-2-ylmethyl sulfanyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine and pyridin-2-ylmethyl sulfide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used.
Catalysts and Reagents: A base, such as sodium hydride or potassium tert-butoxide, is used to deprotonate the starting materials, facilitating the nucleophilic substitution reaction.
Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridin-2-ylmethyl groups can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: New compounds with different functional groups replacing the sulfanyl groups.
Aplicaciones Científicas De Investigación
6,6’-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: The compound’s metal complexes are investigated for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: The compound and its derivatives are studied for their potential use in materials science, including the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6,6’-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2’-bipyridine largely depends on its role as a ligand in metal complexes. The bipyridine core and pyridin-2-ylmethyl sulfanyl groups coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to biological effects. The exact molecular targets and pathways involved vary depending on the specific metal ion and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the sulfanyl groups.
4,4’-Bis(pyridin-2-ylmethylthio)-2,2’-bipyridine: A similar compound with different substitution patterns.
6,6’-Bis(2-pyridylmethylthio)-2,2’-bipyridine: Another related compound with variations in the substituent groups.
Uniqueness
6,6’-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2’-bipyridine is unique due to the presence of both the bipyridine core and the pyridin-2-ylmethyl sulfanyl groups. This combination provides distinct coordination chemistry properties, making it a valuable ligand for forming metal complexes with specific catalytic and biological activities.
Propiedades
Número CAS |
90719-71-4 |
|---|---|
Fórmula molecular |
C24H22N4S2 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylmethylsulfanylmethyl)-6-[6-(pyridin-2-ylmethylsulfanylmethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C24H22N4S2/c1-3-13-25-19(7-1)15-29-17-21-9-5-11-23(27-21)24-12-6-10-22(28-24)18-30-16-20-8-2-4-14-26-20/h1-14H,15-18H2 |
Clave InChI |
BEMUKFDPXCHXII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CSCC2=NC(=CC=C2)C3=CC=CC(=N3)CSCC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


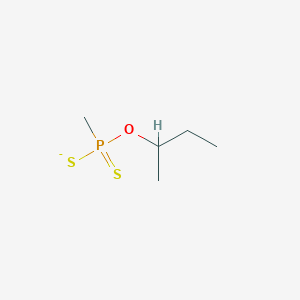

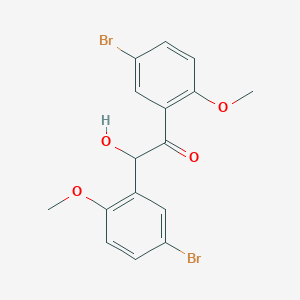

![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)

